
Benzotellurazole, 1,1-dihydro-1,1-dibromo-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzotellurazole, 1,1-dihydro-1,1-dibromo-2-phenyl- is a chemical compound known for its unique structure and properties. It belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of tellurium in its structure makes it particularly interesting for various scientific applications.
Métodos De Preparación
The synthesis of Benzotellurazole, 1,1-dihydro-1,1-dibromo-2-phenyl- typically involves the reaction of phenyl tellurium trichloride with bromine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistent quality and efficiency.
Análisis De Reacciones Químicas
Benzotellurazole, 1,1-dihydro-1,1-dibromo-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of tellurium oxides.
Reduction: Reduction reactions can convert it into less oxidized forms, often using reducing agents like sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions, using reagents such as sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Benzotellurazole, 1,1-dihydro-1,1-dibromo-2-phenyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other tellurium-containing compounds.
Biology: Its unique properties make it a candidate for studying biological interactions involving tellurium.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oncology.
Industry: It is used in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism by which Benzotellurazole, 1,1-dihydro-1,1-dibromo-2-phenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of tellurium allows it to participate in redox reactions, influencing various biochemical pathways. These interactions can lead to changes in cellular processes, making it a valuable tool for studying complex biological systems.
Comparación Con Compuestos Similares
Similar compounds to Benzotellurazole, 1,1-dihydro-1,1-dibromo-2-phenyl- include other tellurium-containing heterocycles such as:
Benzothiazole: Known for its applications in medicinal chemistry and material science.
Benzoselenazole: Similar in structure but contains selenium instead of tellurium, with distinct chemical properties.
Benzimidazole: Widely used in pharmaceuticals, particularly as anthelmintic agents
Propiedades
Número CAS |
118137-62-5 |
|---|---|
Fórmula molecular |
C13H9Br2NTe |
Peso molecular |
466.6 g/mol |
Nombre IUPAC |
1,1-dibromo-2-phenyl-1λ4,3-benzotellurazole |
InChI |
InChI=1S/C13H9Br2NTe/c14-17(15)12-9-5-4-8-11(12)16-13(17)10-6-2-1-3-7-10/h1-9H |
Clave InChI |
ZUWBETZAUBBRPY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3[Te]2(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-2-oxoethyl]phosphonic acid](/img/structure/B12711774.png)
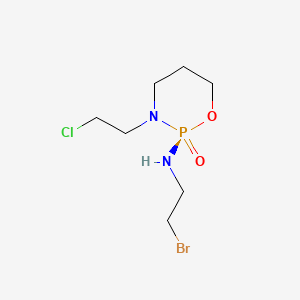


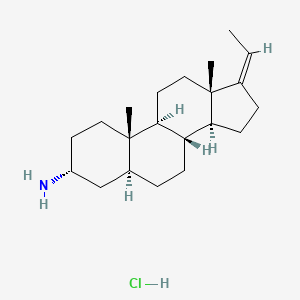


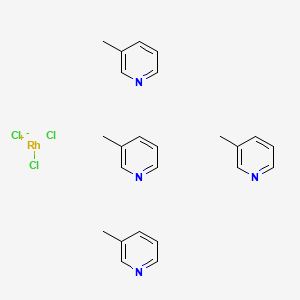
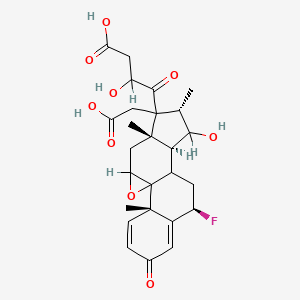
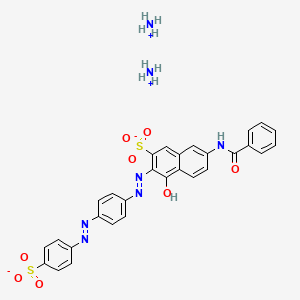
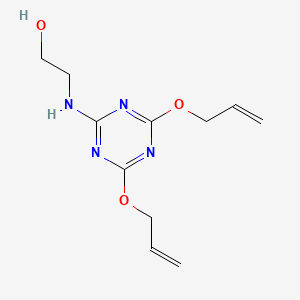

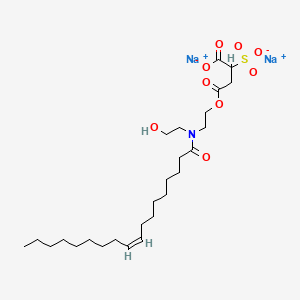
![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,3,7-trimethylpurine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12711879.png)
